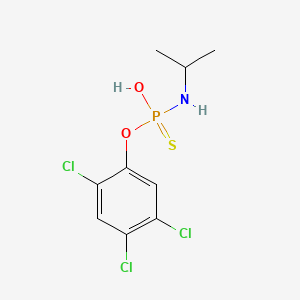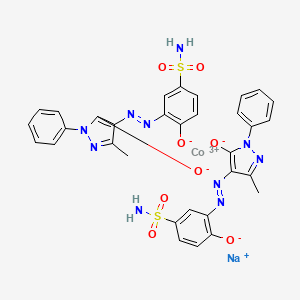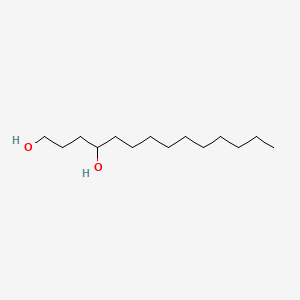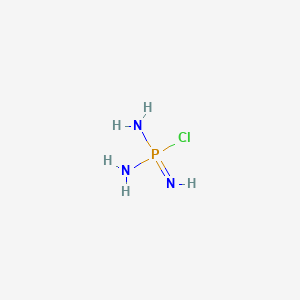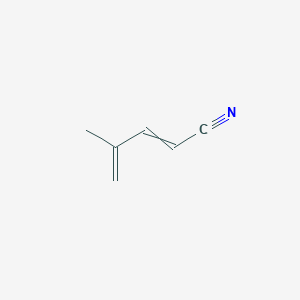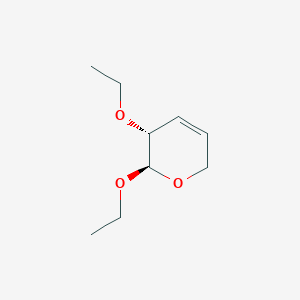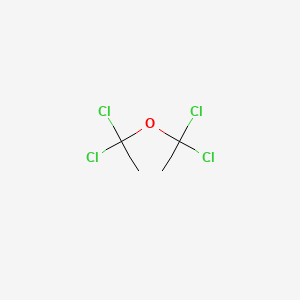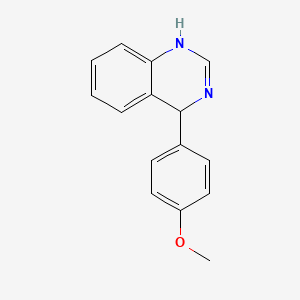![molecular formula C24H25N3O2 B14686119 1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]- CAS No. 29199-07-3](/img/structure/B14686119.png)
1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]- is a complex organic compound with the molecular formula C24H25N3O2 It is known for its unique structure, which includes an isobenzofuranone core substituted with amino and dimethylamino phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]- typically involves multi-step organic reactions. One common method includes the condensation of phthalic anhydride with aniline derivatives, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Analyse Des Réactions Chimiques
Types of Reactions
1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. Reaction conditions typically involve specific temperatures, pH levels, and solvents to optimize the reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized isobenzofuranone derivatives.
Applications De Recherche Scientifique
1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]- has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use in drug development, particularly for targeting specific enzymes and receptors.
Industry: The compound is utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Mécanisme D'action
The mechanism of action of 1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, its derivatives may inhibit enzyme activity by binding to the active site, thereby affecting metabolic pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis[4-(dimethylamino)phenyl]-2,4-dihydroxycyclobutenediylium dihydroxide: An organic dye with similar electron-donating dimethylaminophenyl groups.
Methanone, bis[4-(dimethylamino)phenyl]-:
Uniqueness
1(3H)-Isobenzofuranone, 6-amino-3,3-bis[4-(dimethylamino)phenyl]- stands out due to its unique isobenzofuranone core, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
29199-07-3 |
|---|---|
Formule moléculaire |
C24H25N3O2 |
Poids moléculaire |
387.5 g/mol |
Nom IUPAC |
6-amino-3,3-bis[4-(dimethylamino)phenyl]-2-benzofuran-1-one |
InChI |
InChI=1S/C24H25N3O2/c1-26(2)19-10-5-16(6-11-19)24(17-7-12-20(13-8-17)27(3)4)22-14-9-18(25)15-21(22)23(28)29-24/h5-15H,25H2,1-4H3 |
Clé InChI |
JJTXQNPQIWNFFS-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=C(C=C1)C2(C3=C(C=C(C=C3)N)C(=O)O2)C4=CC=C(C=C4)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



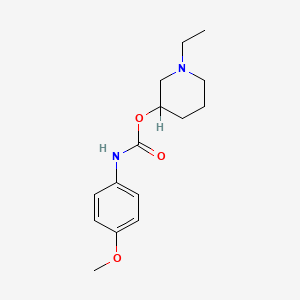
![1-Oxa-4-thiaspiro[4.5]decan-2-one, 4-oxide](/img/structure/B14686050.png)

